molecular formula C8H10BrCl2NO B13829412 2-Amino-2-(3-bromo-4-chlorophenyl)ethanol;hydrochloride

2-Amino-2-(3-bromo-4-chlorophenyl)ethanol;hydrochloride

Cat. No.: B13829412
M. Wt: 286.98 g/mol
InChI Key: KWCPYYHLSAARLN-UHFFFAOYSA-N
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Description

(S)-2-Amino-2-(3-bromo-4-chlorophenyl)ethan-1-ol hydrochloride is a chiral compound with significant applications in various fields of scientific research. This compound is characterized by the presence of an amino group, a bromine atom, and a chlorine atom attached to a phenyl ring, along with an ethan-1-ol moiety. The hydrochloride salt form enhances its solubility in water, making it suitable for various experimental conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-2-(3-bromo-4-chlorophenyl)ethan-1-ol hydrochloride typically involves the following steps:

    Starting Material Preparation: The synthesis begins with the preparation of 3-bromo-4-chlorobenzaldehyde.

    Aldol Condensation: The aldehyde undergoes an aldol condensation with a suitable amine to form an intermediate.

    Reduction: The intermediate is then reduced to yield the desired (S)-2-Amino-2-(3-bromo-4-chlorophenyl)ethan-1-ol.

    Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-2-(3-bromo-4-chlorophenyl)ethan-1-ol hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can further modify the amino or hydroxyl groups.

    Substitution: The bromine and chlorine atoms on the phenyl ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while substitution reactions can introduce various functional groups onto the phenyl ring.

Scientific Research Applications

(S)-2-Amino-2-(3-bromo-4-chlorophenyl)ethan-1-ol hydrochloride has diverse applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research explores its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is utilized in the synthesis of specialty chemicals and intermediates for pharmaceuticals.

Mechanism of Action

The mechanism of action of (S)-2-Amino-2-(3-bromo-4-chlorophenyl)ethan-1-ol hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the bromine and chlorine atoms may participate in halogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-2-phenylethanol: Lacks the bromine and chlorine substituents.

    2-Amino-2-(4-chlorophenyl)ethanol: Contains only the chlorine substituent.

    2-Amino-2-(3-bromophenyl)ethanol: Contains only the bromine substituent.

Uniqueness

(S)-2-Amino-2-(3-bromo-4-chlorophenyl)ethan-1-ol hydrochloride is unique due to the presence of both bromine and chlorine atoms on the phenyl ring, which can significantly influence its chemical reactivity and biological activity compared to similar compounds.

This detailed article provides a comprehensive overview of (S)-2-Amino-2-(3-bromo-4-chlorophenyl)ethan-1-ol hydrochloride, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C8H10BrCl2NO

Molecular Weight

286.98 g/mol

IUPAC Name

2-amino-2-(3-bromo-4-chlorophenyl)ethanol;hydrochloride

InChI

InChI=1S/C8H9BrClNO.ClH/c9-6-3-5(8(11)4-12)1-2-7(6)10;/h1-3,8,12H,4,11H2;1H

InChI Key

KWCPYYHLSAARLN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C(CO)N)Br)Cl.Cl

Origin of Product

United States

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